

# A Head-to-Head Comparison of GPR40 Agonists: AMG-837 vs. TAK-875

Author: BenchChem Technical Support Team. Date: December 2025



A detailed guide for researchers and drug development professionals on the pharmacological and experimental profiles of two prominent G protein-coupled receptor 40 (GPR40) agonists.

This guide provides a comprehensive comparison of **AMG-837** and TAK-875, two synthetic agonists of GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucosestimulated insulin secretion (GSIS) from pancreatic  $\beta$ -cells.[1][2] Both **AMG-837** and TAK-875 have been investigated for their potential as anti-diabetic agents, and understanding their distinct characteristics is crucial for ongoing research in this field.

**At a Glance: Key Differences** 

| Feature                        | AMG-837                                           | TAK-875 (Fasiglifam)                                   |  |
|--------------------------------|---------------------------------------------------|--------------------------------------------------------|--|
| Agonist Type                   | Partial Agonist[3][4]                             | Full Agonist[5]                                        |  |
| Primary Signaling Pathway      | Gαq-mediated[3][6]                                | Gαq-mediated[6][7][8]                                  |  |
| Incretin Stimulation (in vivo) | Does not significantly improve incretin levels[5] | Does not significantly improve incretin levels[5]      |  |
| Clinical Development Status    | Investigated in Phase 1 clinical trials[5]        | Development terminated due to liver safety concerns[9] |  |

## **Quantitative Data Comparison**



The following tables summarize the in vitro potency and in vivo efficacy of **AMG-837** and TAK-875 based on available experimental data.

In Vitro Potency (EC50 values)

| Assay                                       | AMG-837    | TAK-875<br>(Fasiglifam)                  | Species | Cell Line      | Reference |
|---------------------------------------------|------------|------------------------------------------|---------|----------------|-----------|
| Calcium Flux<br>(nM)                        | 13.5 ± 0.8 | ~30-300<br>(concentratio<br>n-dependent) | Human   | СНО            | [3]       |
| 22.6 ± 1.8                                  | -          | Mouse                                    | СНО     | [3]            |           |
| 31.7 ± 1.8                                  | -          | Rat                                      | СНО     | [3]            | -         |
| GTPyS<br>Binding (nM)                       | 1.5 ± 0.1  | -                                        | Human   | А9             | [3]       |
| Inositol Phosphate (IP) Accumulation (nM)   | 7.8 ± 1.2  | 72                                       | Human   | A9 / CHO       | [3][10]   |
| Insulin Secretion from Isolated Islets (nM) | 142 ± 20   | -                                        | Mouse   | Primary Islets | [3][11]   |
| Binding<br>Affinity (Ki,<br>nM)             | -          | 38                                       | Human   | -              | [12]      |
| -                                           | 140        | Rat                                      | -       | [12]           |           |

## In Vivo Efficacy in Rodent Models



| Study Type                               | AMG-837                                                                                   | TAK-875<br>(Fasiglifam)                                                                    | Animal<br>Model                                              | Key<br>Findings                                                                                | Reference  |
|------------------------------------------|-------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|--------------------------------------------------------------|------------------------------------------------------------------------------------------------|------------|
| Oral Glucose<br>Tolerance<br>Test (OGTT) | Dose-<br>dependent<br>improvement<br>in glucose<br>tolerance<br>(0.03-0.3<br>mg/kg)       | Improved<br>glucose<br>tolerance and<br>augmented<br>insulin<br>secretion (1-<br>10 mg/kg) | Sprague-<br>Dawley Rats,<br>Zucker Fatty<br>Rats             | Both compounds lowered glucose excursions and increased glucose- stimulated insulin secretion. | [3][7]     |
| Fasting Blood<br>Glucose                 | No effect in<br>normal rats;<br>trend towards<br>lower glucose<br>in Zucker<br>fatty rats | No effect in normal rats; reduced fasting hyperglycemi a in Zucker diabetic fatty rats     | Sprague-<br>Dawley Rats,<br>Zucker<br>Fatty/Diabetic<br>Rats | Both compounds demonstrate glucose-dependent action with a low risk of hypoglycemia .          | [3][7][10] |
| Chronic<br>Dosing (21<br>days)           | Sustained<br>improvement<br>in glucose<br>tolerance                                       | -                                                                                          | Zucker Fatty<br>Rats                                         | AMG-837<br>showed<br>persistent<br>efficacy<br>without<br>tachyphylaxis                        | [3]        |

# **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the GPR40 signaling cascade and a typical experimental workflow for evaluating GPR40 agonists.





#### Click to download full resolution via product page

#### **GPR40 Signaling Pathway.**



Click to download full resolution via product page



#### **Experimental Workflow for GPR40 Agonist Evaluation.**

# Detailed Experimental Protocols Calcium Mobilization Assay (Aequorin Assay)

- Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are cultured in DMEM/F12 medium supplemented with 10% FBS. Cells are transiently transfected with expression plasmids for human GPR40 and aequorin using a lipid-based transfection reagent like Lipofectamine 2000.[3]
- Cell Preparation: Post-transfection, cells are detached, washed, and resuspended in a buffer (e.g., HBSS) containing a low concentration of human serum albumin (HSA) to minimize non-specific binding. Coelenterazine is added, and the cells are incubated to allow for its uptake and reconstitution of aequorin.[3]
- Compound Preparation: **AMG-837** or TAK-875 stock solutions in DMSO are serially diluted in the assay buffer containing the same concentration of HSA as the cell suspension.[3]
- Measurement: The cell suspension is injected into wells of a microplate containing the diluted compounds. The light emission resulting from calcium-activated aequorin is immediately measured using a luminometer. The data is then used to generate doseresponse curves and calculate EC50 values.[3]

### **Inositol Phosphate (IP) Accumulation Assay**

- Cell Culture and Labeling: A9 cells stably expressing GPR40 are plated in 96-well plates.
   The cells are then incubated overnight in an inositol-free medium containing [3H]-myo-inositol to label the cellular phosphoinositide pools.[3]
- Compound Stimulation: The labeling medium is removed, and the cells are stimulated with various concentrations of **AMG-837** or TAK-875 in a buffer containing LiCl (to inhibit inositol monophosphatase) and a low concentration of HSA.[3]
- Extraction and Measurement: The reaction is quenched with formic acid. The accumulated
  [3H]-inositol phosphates are then separated and quantified using scintillation counting, often
  employing scintillation proximity assay (SPA) beads.[3]





## In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents

- Animal Acclimatization and Fasting: Male Sprague-Dawley or Zucker fatty rats are acclimated for at least one week. Prior to the experiment, the animals are fasted overnight.
   [3]
- Compound Administration: AMG-837 or TAK-875, formulated in a vehicle such as 1% methylcellulose, is administered via oral gavage at the desired doses.[3]
- Glucose Challenge: Typically 30 minutes after compound administration, a glucose solution (e.g., 1 g/kg) is administered via intraperitoneal injection or oral gavage.[3]
- Blood Sampling and Analysis: Blood samples are collected from the tail vein at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes) post-glucose challenge. Blood glucose levels are measured using a glucometer, and plasma insulin concentrations are determined by ELISA.[3]
- Data Analysis: The area under the curve (AUC) for both glucose and insulin is calculated to assess the effect of the compounds on glucose tolerance and insulin secretion.

## **Concluding Remarks**

Both **AMG-837** and TAK-875 are potent GPR40 agonists that have significantly contributed to the understanding of this receptor's role in glucose homeostasis. **AMG-837**, as a partial agonist, and TAK-875, as a full agonist, offer different pharmacological profiles. While both have demonstrated efficacy in preclinical models, the clinical development of TAK-875 was halted due to safety concerns, highlighting the challenges in translating preclinical findings.[9] More recent research has focused on developing GPR40 agonists with dual  $G\alpha q$  and  $G\alpha s$  signaling properties, which may offer an enhanced therapeutic window by also stimulating incretin secretion.[6] The detailed comparison provided in this guide serves as a valuable resource for researchers designing new experiments and developing the next generation of GPR40-targeted therapies for type 2 diabetes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 4. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR40 (FFAR1) Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of GPR40 Agonists: AMG-837 vs. TAK-875]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605415#comparing-amg-837-vs-tak-875-for-gpr40-agonism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com